molecular formula C14H8BrClN2O B13743540 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 1003221-15-5

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B13743540
CAS No.: 1003221-15-5
M. Wt: 335.58 g/mol
InChI Key: SMARSRYBVRSXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design. This particular compound features both bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 3-chlorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-triazole
  • 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-thiadiazole
  • 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxazole

Uniqueness

3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological properties. Compared to its analogs, the oxadiazole ring provides distinct electronic and steric effects, making it a valuable compound in various research fields.

Properties

CAS No.

1003221-15-5

Molecular Formula

C14H8BrClN2O

Molecular Weight

335.58 g/mol

IUPAC Name

3-(3-bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8BrClN2O/c15-11-5-1-3-9(7-11)13-17-14(19-18-13)10-4-2-6-12(16)8-10/h1-8H

InChI Key

SMARSRYBVRSXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.